Hydrogen ionophore V

Vue d'ensemble

Description

Hydrogen Ionophore V is primarily used during the fabrication of hydrogen ion sensors, which are based on methacrylic-acrylic polymer, generally used as non-plasticised membrane . It is a chemical species that reversibly binds ions . Many ionophores are lipid-soluble entities that transport ions across the cell membrane .

Molecular Structure Analysis

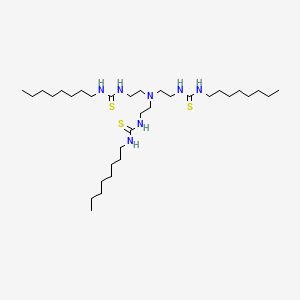

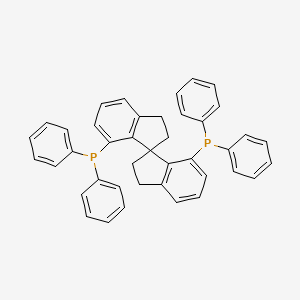

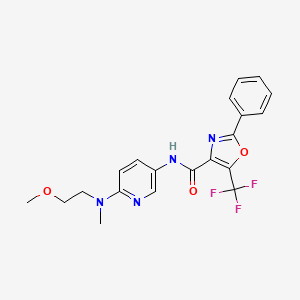

The this compound molecule contains a total of 143 bond(s). There are 69 non-H bond(s), 26 multiple bond(s), 18 rotatable bond(s), 2 double bond(s), 24 aromatic bond(s), 4 six-membered ring(s), 2 secondary amide(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 2 aromatic hydroxyl(s), and 2 ether(s) (aromatic) .

Physical And Chemical Properties Analysis

This compound is primarily used during the fabrication of hydrogen ion sensors, which are based on methacrylic-acrylic polymer, generally used as non-plasticised membrane . The ionophore should be lipophilic (as opposed to hydrophilic) so that it is not leached from the membrane upon exposure to aqueous solutions .

Applications De Recherche Scientifique

Chemical Sensors and Electrodes

Hydrogen ionophores, such as Hydrogen Ionophore V, are essential in the development of various chemical sensors and electrodes. They are utilized in ion-selective electrodes for the detection of specific ions like chloride and sulfate, owing to their ability to complex with inorganic anions. This application is particularly significant in the field of environmental monitoring and biochemical analysis. Ionophores have been incorporated into devices such as nucleotide-selective electrodes, optodes, and voltammetric sensors, enhancing the detection and measurement of specific ions in complex biological and environmental samples (Bühlmann, Amemiya, Nishizawa, Xiao, & Umezawa, 1998).

Ionophore-Assisted Electrochemistry

The role of hydrogen ionophores in altering the electrochemical behavior of gas molecules, such as hydrogen, is an area of active research. Ionophore-assisted electrochemical oxidation of hydrogen in ionic liquid electrolytes shows potential for the development of highly selective electrochemical sensors. This application demonstrates how ionophores can be used to shift redox potentials, offering new insights into reaction mechanisms and paving the way for advancements in sensor technology (Wandt, Lee, Arrigan, & Silvester, 2019).

Potentiometric Sensors

Potentiometric sensors, particularly those based on ionophores, are widely used for the direct measurement of ions in various samples. The ionophores in these sensors define their selectivity, making them crucial for accurate and specific ion detection. These sensors are instrumental in fields like environmental analysis, where they are used to detect ions in water samples and other environments. The selectivity and sensitivity of these sensors are enhanced by the use of ionophores, making them reliable tools for ion detection and measurement (Faridbod, Ganjali, Dinarvand, Norouzi, & Riahi, 2008).

Mécanisme D'action

Orientations Futures

Hydrogen is gaining momentum as a major energy source in the transition toward low-carbon power systems . Hydrogen can be deployed as a source when used in fuel cells to produce electricity . The global electrolyzer capacity could reach as high as 240 GW by 2030 . Thus, more benefits can be obtained for the electricity sector by integrating hydrogen technologies into the power grid .

Propriétés

IUPAC Name |

9-(2-aminoethyl)-19,25,31,36-tetratert-butyl-40,41-dihydroxy-3,15-dioxa-6,9,12-triazahexacyclo[15.15.7.123,27.134,38.02,29.016,21]hentetraconta-1,16,18,20,23(41),24,26,29,31,34,36,38(40)-dodecaene-5,13-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H74N4O6/c1-51(2,3)41-23-33-19-37-27-43(53(7,8)9)29-39-21-35-25-42(52(4,5)6)26-36(48(35)62)22-40-30-44(54(10,11)12)28-38(20-34(24-41)47(33)61)50(40)64-32-46(60)57-15-18-58(16-13-55)17-14-56-45(59)31-63-49(37)39/h23-30,61-62H,13-22,31-32,55H2,1-12H3,(H,56,59)(H,57,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCWLCIELLZKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC4=C3OCC(=O)NCCN(CCNC(=O)COC5=C(CC6=C(C(=CC(=C6)C(C)(C)C)C4)O)C=C(C=C5C2)C(C)(C)C)CCN)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H74N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746800 | |

| Record name | 9-(2-Aminoethyl)-19,25,31,36-tetra-tert-butyl-40,41-dihydroxy-3,15-dioxa-6,9,12-triazahexacyclo[15.15.7.1~23,27~.1~34,38~.0~2,29~.0~16,21~]hentetraconta-1,16,18,20,23(41),24,26,29,31,34(40),35,37-dodecaene-5,13-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

875.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000849-91-1 | |

| Record name | 9-(2-Aminoethyl)-19,25,31,36-tetra-tert-butyl-40,41-dihydroxy-3,15-dioxa-6,9,12-triazahexacyclo[15.15.7.1~23,27~.1~34,38~.0~2,29~.0~16,21~]hentetraconta-1,16,18,20,23(41),24,26,29,31,34(40),35,37-dodecaene-5,13-dione (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[4,9-Bis(ethyloxy)-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl]-2-fluorophenyl}acetic acid](/img/structure/B3182594.png)

![1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B3182628.png)

![Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine](/img/structure/B3182644.png)